molecular formula C18H20Cl2N2O B12704342 1,4-Benzoxazepine-3-methanamine, 2,3-dihydro-5-(3-chlorophenyl)-N,N-dimethyl-, monohydrochloride CAS No. 83658-58-6

1,4-Benzoxazepine-3-methanamine, 2,3-dihydro-5-(3-chlorophenyl)-N,N-dimethyl-, monohydrochloride

Cat. No.: B12704342
CAS No.: 83658-58-6
M. Wt: 351.3 g/mol
InChI Key: UWJUVOWMQWJZJQ-UHFFFAOYSA-N
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Description

1,4-Benzoxazepine-3-methanamine, 2,3-dihydro-5-(3-chlorophenyl)-N,N-dimethyl-, monohydrochloride is a chemical compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a benzoxazepine ring fused with various functional groups makes this compound an interesting subject for research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzoxazepine-3-methanamine, 2,3-dihydro-5-(3-chlorophenyl)-N,N-dimethyl-, monohydrochloride typically involves the following steps:

    Formation of the Benzoxazepine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as ortho-aminophenols and halogenated aromatic compounds.

    Functional Group Introduction:

    Dimethylation: The N,N-dimethylation of the amine group can be achieved using reagents like formaldehyde and formic acid.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzoxazepine ring or the chlorophenyl group, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzoxazepine ring and the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, benzoxazepine derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents.

Medicine

Medicinally, compounds like 1,4-Benzoxazepine-3-methanamine, 2,3-dihydro-5-(3-chlorophenyl)-N,N-dimethyl-, monohydrochloride are investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, and antipsychotic properties.

Industry

Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazepine ring and the functional groups attached to it can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodiazepines: Known for their anxiolytic and sedative effects.

    1,4-Benzoxazines: Studied for their antimicrobial and anticancer properties.

    1,4-Benzothiazepines: Investigated for their cardiovascular effects.

Uniqueness

1,4-Benzoxazepine-3-methanamine, 2,3-dihydro-5-(3-chlorophenyl)-N,N-dimethyl-, monohydrochloride is unique due to its specific substitution pattern and the presence of the methanamine and chlorophenyl groups. These structural features contribute to its distinct biological and chemical properties.

Properties

CAS No.

83658-58-6

Molecular Formula

C18H20Cl2N2O

Molecular Weight

351.3 g/mol

IUPAC Name

1-[5-(3-chlorophenyl)-2,3-dihydro-1,4-benzoxazepin-3-yl]-N,N-dimethylmethanamine;hydrochloride

InChI

InChI=1S/C18H19ClN2O.ClH/c1-21(2)11-15-12-22-17-9-4-3-8-16(17)18(20-15)13-6-5-7-14(19)10-13;/h3-10,15H,11-12H2,1-2H3;1H

InChI Key

UWJUVOWMQWJZJQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1COC2=CC=CC=C2C(=N1)C3=CC(=CC=C3)Cl.Cl

Origin of Product

United States

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